molecular formula C16H12INO B5363230 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile

2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No. B5363230
M. Wt: 361.18 g/mol
InChI Key: ABPVVQJZPMQZHW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile (IPMAN) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IPMAN is a member of the acrylonitrile class of compounds, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases, including cancer and neurodegenerative diseases. This compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile is its versatility as a therapeutic agent. It has been shown to possess a wide range of biological activities, making it a potential candidate for the treatment of many diseases. However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound.

Future Directions

There are several potential future directions for the study of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of a carbonyl compound with a compound containing an active methylene group in the presence of a base catalyst. For the synthesis of this compound, 4-iodobenzaldehyde and 2-methoxybenzylidenemalononitrile are used as the starting materials.

properties

IUPAC Name

(E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c1-19-16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(17)9-7-12/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPVVQJZPMQZHW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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